1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(p-tolyl)urea
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Overview
Description
1-(4-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding urea derivatives with altered functional groups, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(4-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
1-(4-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H28N4O |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
InChI |
InChI=1S/C21H28N4O/c1-18-8-10-19(11-9-18)23-21(26)22-12-5-13-24-14-16-25(17-15-24)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H2,22,23,26) |
InChI Key |
XWQZGXHAEBPWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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